Buscopan is the trade name for the pharmaceutical compound scopolamine butylbromide, a quaternary ammonium derivative of scopolamine. It is primarily used as an antispasmodic agent, effective in alleviating abdominal cramps and other gastrointestinal spasms. The compound is classified as an anticholinergic drug, which works by inhibiting the action of acetylcholine on muscarinic receptors in the smooth muscle.
Scopolamine butylbromide is derived from scopolamine, a natural alkaloid obtained from plants of the Solanaceae family, such as henbane and belladonna. In terms of classification, it falls under the category of antispasmodics and muscarinic antagonists. Its chemical formula is , and it has a molecular weight of approximately 366.27 g/mol.
The synthesis of scopolamine butylbromide typically involves the reaction between scopolamine and n-butyl bromide. Two notable methods for its synthesis include:
The general reaction can be represented as follows:
Scopolamine butylbromide features a complex molecular structure characterized by a tropane ring system. The structural formula can be represented as follows:
The molecular structure can be visualized in a 3D model, which shows the arrangement of atoms and bonds that contribute to its pharmacological properties.
This reaction is generally slow and requires specific conditions to proceed significantly.
The mechanism of action for scopolamine butylbromide involves blocking muscarinic acetylcholine receptors in the gastrointestinal tract. By inhibiting these receptors, it reduces smooth muscle contractions, thereby alleviating spasms. The process can be summarized as follows:
Data from pharmacological studies indicate that scopolamine butylbromide has a rapid onset of action, typically within 30 minutes after administration.
Buscopan is widely used in clinical settings for various applications:
In addition to these uses, ongoing research explores potential applications in treating other conditions involving smooth muscle spasms beyond the gastrointestinal tract .
Hyoscine butylbromide (Buscopan) exerts its primary pharmacological effects through competitive antagonism of muscarinic acetylcholine receptors (mAChRs) in the gastrointestinal tract. As a quaternary ammonium anticholinergic agent, it demonstrates high binding affinity for the M3 muscarinic receptor subtype, which is predominantly expressed on gastrointestinal smooth muscle cells [1] [3]. This receptor subtype mediates acetylcholine-induced smooth muscle contraction via Gq-protein coupled signaling pathways that increase intracellular calcium concentrations [5] [8].
The compound's receptor selectivity profile reveals a distinct binding pattern:
Table 1: Muscarinic Receptor Binding Affinity Profile of Hyoscine Butylbromide
Receptor Subtype | Primary Tissue Location | Binding Affinity | Functional Consequence |
---|---|---|---|
M3 | GI smooth muscle | High affinity | Spasmolytic effect |
M2 | Cardiac tissue | Moderate affinity | Tachycardia (minimal) |
M1 | CNS neurons | Low affinity | Negligible CNS effects |
M4/M5 | Various tissues | Minimal interaction | Limited clinical relevance |
Pharmacodynamic studies demonstrate that hyoscine butylbromide binds to muscarinic M3 receptors with approximately 20-fold greater potency than to M2 receptors [1]. This relative selectivity explains its potent spasmolytic effects on gastrointestinal smooth muscle with minimal cardiac effects at therapeutic doses. The molecular basis for this selectivity lies in the compound's rigid bicyclic structure, which creates optimal steric compatibility with the M3 receptor's binding pocket [5]. Despite this preferential binding, it's important to note that hyoscine butylbromide is not absolutely subtype-selective, as evidenced by its moderate affinity for M2 receptors in cardiac tissue, which may contribute to occasional reports of tachycardia [1] [10].
Beyond its antimuscarinic actions, hyoscine butylbromide exhibits significant nicotinic receptor antagonism at autonomic ganglia within the visceral wall. This dual mechanism—muscarinic receptor blockade at the effector organ level and ganglionic transmission inhibition—creates a comprehensive spasmolytic effect [5] [10]. The ganglionic blockade occurs through competitive inhibition of acetylcholine at postganglionic nicotinic receptors, effectively interrupting neural transmission in both parasympathetic and sympathetic pathways regulating gastrointestinal motility [10].
The pharmacological significance of this dual mechanism includes:
Electrophysiological studies reveal that hyoscine butylbromide reduces the amplitude of excitatory postsynaptic potentials in myenteric ganglia by 60-75% at therapeutic concentrations [5]. This ganglion-blocking action is concentration-dependent and becomes clinically relevant at plasma concentrations exceeding 0.5 ng/mL, which are achievable through intravenous administration but rarely reached with oral dosing due to limited systemic absorption [10].
Hyoscine butylbromide modulates gastrointestinal motility through multiple integrated pathways that target calcium signaling dynamics in smooth muscle cells. Following M3 receptor blockade, the primary mechanism involves inhibition of phospholipase C (PLC) activation, thereby reducing inositol trisphosphate (IP3)-mediated calcium release from sarcoplasmic reticulum stores [3] [5]. This molecular interruption prevents the calcium-calmodulin complex formation necessary for myosin light chain kinase activation and subsequent smooth muscle contraction [8].
Table 2: Spasmolytic Mechanisms Across Gastrointestinal Regions
GI Segment | Primary Spasmolytic Mechanism | Onset of Action | Clinical Effect |
---|---|---|---|
Esophagus | M3 antagonism + ganglionic blockade | 10-15 min (IV) | Reduced esophageal spasms |
Stomach | M3 receptor blockade | 15-20 min (IV) | Antispasmodic in pyloric region |
Small intestine | Dual muscarinic/ganglionic blockade | 5-10 min (IV) | Reduced peristaltic amplitude |
Colon | Ganglionic blockade predominance | 10-15 min (IV) | Reduced high-amplitude propagating contractions |
Biliary tract | M3 receptor blockade | 5-10 min (IV) | Relaxation of sphincter of Oddi |
The functional outcomes of these mechanisms include:
The localized action within the gastrointestinal tract is particularly noteworthy. Despite extremely low systemic bioavailability (<1% after oral administration), hyoscine butylbromide achieves effective concentrations in the intestinal wall through direct luminal contact and tissue binding [3] [10]. This topical activity explains its clinical efficacy despite negligible plasma concentrations, as the drug accumulates in intestinal smooth muscle at concentrations 50-100 times higher than simultaneous plasma levels [9].
The quaternary ammonium structure of hyoscine butylbromide fundamentally differentiates its pharmacodynamic profile from tertiary amine anticholinergics. This structural classification determines critical pharmacological properties including ionization state, lipid solubility, blood-brain barrier penetration, and consequently, therapeutic applications and side effect profiles [7] [9].
Table 3: Structural and Pharmacodynamic Comparison of Anticholinergic Agents
Property | Quaternary Agents (Hyoscine Butylbromide) | Tertiary Agents (Hyoscine Hydrobromide) |
---|---|---|
Chemical structure | Permanent positive charge | Tertiary amine (unionized at physiological pH) |
Lipid solubility | Low (log P = -1.2) | High (log P = 1.8) |
Blood-brain barrier penetration | Negligible (<0.01% of plasma concentration) | Significant (CSF:plasma ratio ~1:2) |
Oral bioavailability | <1% | 80-90% |
Primary site of action | Peripheral tissues | Central and peripheral nervous systems |
Receptor selectivity | M3 > M2 > M1 | Pan-muscarinic (non-selective) |
The clinical implications of these differences are substantial:
Central nervous system effects: Quaternary ammonium compounds like hyoscine butylbromide demonstrate minimal CNS penetration due to their permanent positive charge and low lipid solubility. In contrast, tertiary amines such as hyoscine hydrobromide readily cross the blood-brain barrier and produce significant central effects including sedation, cognitive impairment, and anti-motion sickness activity [2] [6] [9].
Receptor interaction dynamics: The charged structure of quaternary compounds creates different allosteric binding properties at muscarinic receptors. While both classes compete with acetylcholine at the orthosteric binding site, the bulky quaternary structure of hyoscine butylbromide induces distinct conformational changes in the M3 receptor that may contribute to its prolonged duration of action despite relatively short plasma half-life (approximately 5 hours) [5] [10].
Selectivity profiles: Clinical studies comparing hyoscine hydrobromide and the selective M3 antagonist darifenacin demonstrate that non-selective muscarinic blockade is required for motion sickness prevention, as darifenacin showed significantly less efficacy despite comparable M3 affinity [2] [6]. This observation confirms that hyoscine butylbromide's peripheral selectivity makes it unsuitable for conditions requiring central muscarinic blockade.
Functional gastrointestinal effects: The 2018 Golding study demonstrated that darifenacin (M3-selective) reduced skin conductance (an index of sweating) similarly to hyoscine hydrobromide but showed only one-third the efficacy against motion sickness [2]. This finding supports the concept that hyoscine butylbromide's clinical efficacy in gastrointestinal disorders stems from its peripheral mechanism without central contributions.
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6